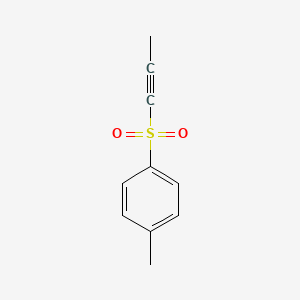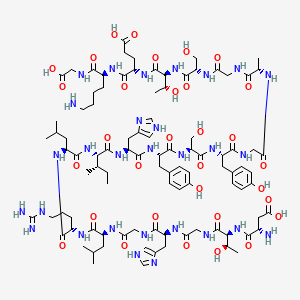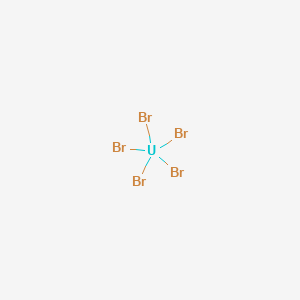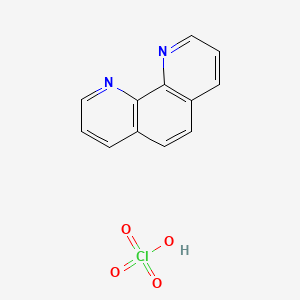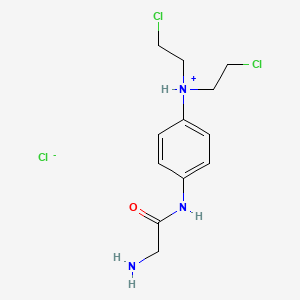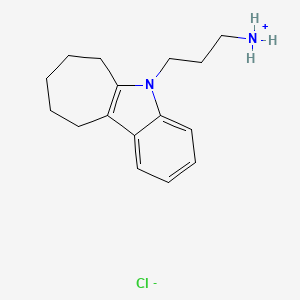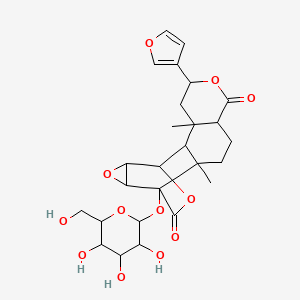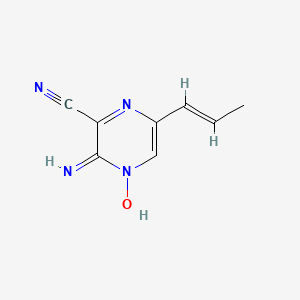
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) is a nitrogen-containing heterocyclic compound It features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-(1-propenyl)pyrazine with an oxidizing agent to introduce the 4-oxide functionality. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 4-oxide group back to the parent pyrazine.
Substitution: The amino and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyrazine derivatives, while reduction can produce the corresponding pyrazine without the oxide group.
科学的研究の応用
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Pyrazinecarbonitrile: Another pyrazine derivative with a similar core structure but different functional groups.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.
Uniqueness
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
4-hydroxy-3-imino-6-[(E)-prop-1-enyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H8N4O/c1-2-3-6-5-12(13)8(10)7(4-9)11-6/h2-3,5,10,13H,1H3/b3-2+,10-8? |
InChIキー |
AXNKANUWEQYWQM-FAYCRXAESA-N |
異性体SMILES |
C/C=C/C1=CN(C(=N)C(=N1)C#N)O |
正規SMILES |
CC=CC1=CN(C(=N)C(=N1)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


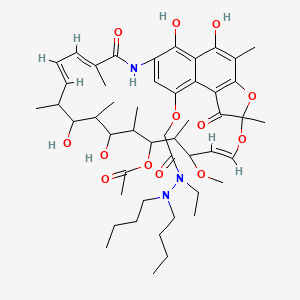
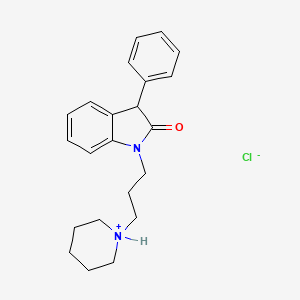


![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
